molecular formula C8N6 B3051387 Pyrazine-2,3,5,6-tetracarbonitrile CAS No. 33420-37-0

Pyrazine-2,3,5,6-tetracarbonitrile

Cat. No. B3051387
CAS RN: 33420-37-0
M. Wt: 180.13 g/mol
InChI Key: VOHLAVUPSKBRPU-UHFFFAOYSA-N
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Description

Pyrazine-2,3,5,6-tetracarbonitrile is a compound with the molecular formula C8N6 . It is a member of pyrazines and an alkaloid .


Synthesis Analysis

There are several methods for the synthesis of Pyrazine-2,3,5,6-tetracarbonitrile. For instance, it has been used in the synthesis of 3D Alkali–Lanthanide Heterometal–Organic Frameworks . Another method involves reacting it with various alkali metals . An easy route for its synthesis has also been reported .


Molecular Structure Analysis

The molecular structure of Pyrazine-2,3,5,6-tetracarbonitrile is characterized by a nitrogen-containing six-membered heterocyclic ring . Its molecular weight is 180.13 g/mol . The compound has a topological polar surface area of 121 Ų .


Chemical Reactions Analysis

Pyrazine-2,3,5,6-tetracarbonitrile has been involved in various chemical reactions. For example, it has been used in the formation of mononuclear and dinuclear species when reacted with first-row transition metal ions . It has also been used in the synthesis of nitrogen-rich ionic derivatives with potential applications in novel propellant systems .


Physical And Chemical Properties Analysis

Pyrazine-2,3,5,6-tetracarbonitrile has a molecular weight of 180.13 g/mol . It has a topological polar surface area of 121 Ų . The compound has no hydrogen bond donors, six hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

Synthesis and Characterization

  • Fluorescence and Antimicrobial Activity : Pyrazine-2,3-dicarbonitriles have been synthesized with the inclusion of alkyl isocyanides and aryl/alkyl carbonyl chlorides, revealing promising antibacterial and antifungal activities. They exhibit distinct UV–Vis spectral features with absorption peaks around 267, 303, and 373 nm (Al‐Azmi & John, 2022).

Electrochemical Applications

  • Electrocatalytic Oxidation Studies : Pyrazine-di-N-oxides, including variants of Pyrazine-2,3,5,6-tetracarbonitrile, have been studied for their role in the electrooxidation of isopropyl alcohol. The research focuses on their behavior at different electrodes and the effects of alcohol on their electrochemical properties (Kulakovskaya et al., 2017).

Structural Studies

  • Crystal Structure Analysis : The crystal structures of Pyrazine-2,3,5,6-tetracarboxamide derivatives have been analyzed, providing insights into their molecular linkages and network structures. This helps in understanding the physical and chemical characteristics of these compounds (Cati & Stoeckli-Evans, 2017).

Synthesis of Derivatives

  • Synthesis of Aza-Phthalocyanines : Research on pyrazine derivatives, including Pyrazine-2,3-dicarbonitriles, has led to the synthesis of aza-phthalocyanines with well-defined spectral properties. These derivatives have potential applications in various fields like dyes and pigments (Kobak et al., 2010).

Future Directions

The future directions of Pyrazine-2,3,5,6-tetracarbonitrile research could involve further exploration of its synthesis methods and potential applications. For instance, its use in the synthesis of nitrogen-rich ionic derivatives suggests potential applications in novel propellant systems .

properties

IUPAC Name

pyrazine-2,3,5,6-tetracarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8N6/c9-1-5-6(2-10)14-8(4-12)7(3-11)13-5
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHLAVUPSKBRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(C(=N1)C#N)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30306163
Record name Pyrazinetetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazine-2,3,5,6-tetracarbonitrile

CAS RN

33420-37-0
Record name Pyrazinetetracarbonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazinetetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
TG Witkowski, E Sebastiao, B Gabidullin… - ACS Applied Energy …, 2018 - ACS Publications
A synthetic protocol was developed to create a unique nitrogen-rich (71.58% N) energetic material, namely, 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H 4 TTP). This compound was …
Number of citations: 39 pubs.acs.org
TG Witkowski, P Richardson, B Gabidullin… - …, 2018 - Wiley Online Library
The structures and properties of several energetic compounds based on a high‐nitrogen‐content anion, namely 2,3,5,6‐tetra(1H‐tetrazol‐5‐yl)pyrazine (H 4 TTP) are reported here for …
J Beck, J Daniels, P Krieger-Beck… - … Section E: Structure …, 2014 - scripts.iucr.org
The reaction of 2-(1,2,3,4-tetrahydronapthalen-1-ylidene)hydrazinecarbothioamide (TTSC) with pyrazine-2,3,5,6-tetracarbonitrile (tetracyanopyrazine, TCNP) yields the title 2:1 charge-…
Number of citations: 6 scripts.iucr.org
DS Cati, H Stoeckli-Evans - Acta Crystallographica Section E …, 2017 - scripts.iucr.org
The title compounds, C32H28N10O4· unknown solvent, (I), and C32H28N10O4, (II), are pyrazine-2,3,5,6-tetracarboxamide derivatives. In (I), the substituents are (pyridin-2-ylmethyl)…
Number of citations: 1 scripts.iucr.org
MP Donzello, C Ercolani, V Novakova, P Zimcik… - Coordination Chemistry …, 2016 - Elsevier
Tetrapyrazinoporphyrazines (TPyzPzs), the heterocyclic azaanalogs of the phthalocyanine macrocycle, are known since 1937 and were intensively studied especially in the last fifteen …
Number of citations: 119 www.sciencedirect.com
Y Wang, M Wang, T Chen, W Yu, H Liu… - Angewandte Chemie …, 2023 - Wiley Online Library
Nitrogen‐coordinated iron (Fe‐N4) materials represent the most promising non‐noble electrocatalysts for the cathodic oxygen reduction reaction (ORR) of fuel cells. However, molecular…
Number of citations: 4 onlinelibrary.wiley.com
V Novakova - Journal of Porphyrins and Phthalocyanines, 2022 - World Scientific
Tetrapyrazinoporphyrazines (TPyzPzs) likely represent the most investigated group of azaanalogs of phthalocyanines. This review highlights the author’s contributions in this field and …
Number of citations: 0 www.worldscientific.com
T Wang, H Gao, JM Shreeve - Zeitschrift für anorganische und …, 2021 - Wiley Online Library
Tetrazoles are a class of heterocyclic compounds. Many tetrazole derivatives have been studied extensively as potential high energy materials. Compared with other nitrogen‐rich …
Number of citations: 36 onlinelibrary.wiley.com
H Wang, C Li, W Wang, WJ Jin - Physical Chemistry Chemical Physics, 2015 - pubs.rsc.org
The 13C NMR chemical shift moving upfield indicates the main model of π-hole⋯X− bond between cyanuric chloride/1,3,5-triazine (3ClN/3N), which possess both the π-hole and σ-hole…
Number of citations: 11 pubs.rsc.org
R Lewczuk, M Książek, K Gańczyk-Specjalska… - Molecules, 2020 - mdpi.com
A high-nitrogen compound, 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD), was synthesized from commercially available 2-amino-1H-imidazole-4,5-dicarbonitrile. It was …
Number of citations: 3 www.mdpi.com

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